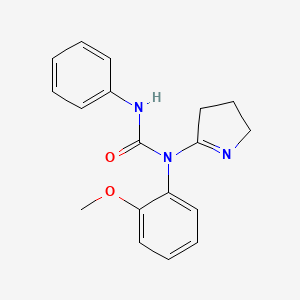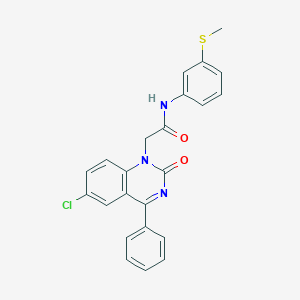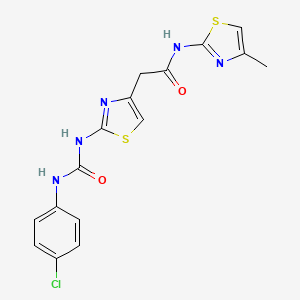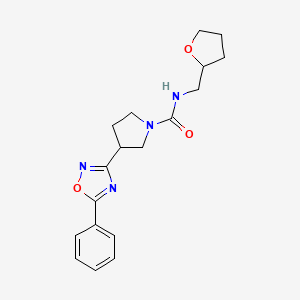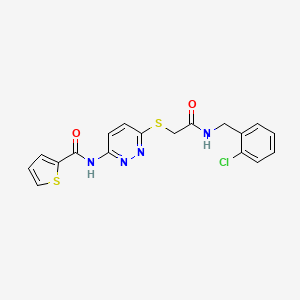
N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide often involves multi-step reactions, starting from simpler precursors. One common approach to synthesizing such molecules is through condensation reactions, Suzuki cross-coupling, or through the use of reagents that facilitate the formation of the desired bonds between molecular fragments. Studies have shown the effectiveness of methods such as the Suzuki cross-coupling reaction in forming aryl-thiophene derivatives, providing a pathway that could be adapted for synthesizing the subject compound (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is characterized by its distinct functional groups, which play a critical role in its reactivity and interactions. The presence of a thiophene ring, a pyridazinyl moiety, and a chlorobenzyl group contributes to a complex molecular geometry. Density Functional Theory (DFT) calculations, including analyses of frontier molecular orbitals (FMOs) and the HOMO-LUMO gap, are essential tools for understanding the electronic structure and reactivity of such molecules (Ahmad et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves interactions facilitated by its functional groups. The amide linkage, thioether bond, and aromatic systems present in the molecule may undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The presence of the chlorobenzyl group can be leveraged in further functionalization reactions, expanding the compound's chemical versatility.
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility, and crystallinity, are influenced by its molecular structure. The specific arrangement of atoms and the presence of different functional groups affect how the molecule interacts with solvents and how it crystallizes. These properties are crucial for determining the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
The chemical properties of N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide are defined by its reactivity, stability, and interactions with other molecules. Studies involving computational chemistry methods, such as DFT calculations, can provide insights into the molecule's electron distribution, potential reaction pathways, and stability under various conditions (Ahmad et al., 2021).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Application in Dyeing : The compound has been synthesized and applied in the context of novel heterocyclic aryl monoazo organic compounds. These compounds, including variations of the thiophene carboxamide structure, have been used for dyeing polyester fabrics, showing potential in sterile and biologically active fabric applications (Khalifa et al., 2015).
Development of Pharmaceuticals : Similar compounds have been synthesized and assessed for their antimicrobial, antitumor, and antioxidant activities. These studies suggest potential applications in developing new pharmaceuticals (Ahmed, 2007).
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Studies have shown that thiophene carboxamide derivatives demonstrate significant antimicrobial activity. This indicates potential use in developing new antimicrobial agents (Kolisnyk et al., 2015).
Antitumor Activity : The compound and its derivatives have shown promising results in antitumor activity screening, particularly against certain cancer cell lines. This highlights its potential in cancer research and therapy (Jayarajan et al., 2019).
Chemical Synthesis and Modification
Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives of the compound, exploring its chemical properties and potential applications in various fields, including material science and drug development (Koza et al., 2013).
Structural Modifications for Enhanced Properties : Structural modifications of thiophene-2-carboxamides have been explored to enhance their biological properties. This includes investigating different substituents and their effects on biological activity (Norman et al., 1996).
properties
IUPAC Name |
N-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-13-5-2-1-4-12(13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-6-3-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYAYJXKMDXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2493010.png)
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2493011.png)
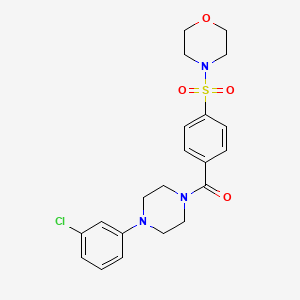
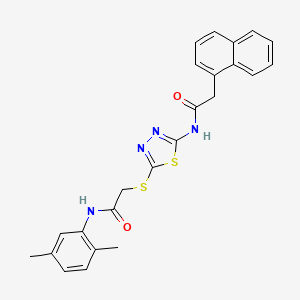

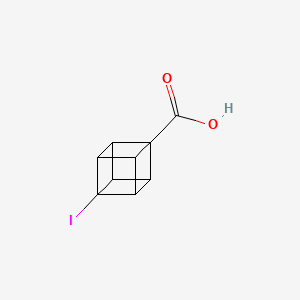

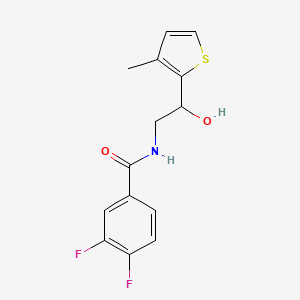
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)
